2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
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Description
2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a useful research compound. Its molecular formula is C31H26BrN3OS2 and its molecular weight is 600.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that indole derivatives have been found to bind with high affinity to multiple receptors , and they possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
Indole derivatives are known for their broad-spectrum biological activities . They are often involved in inhibitory activities against various enzymes and receptors, leading to their diverse therapeutic applications .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting their involvement in antiviral pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26BrN3OS2/c1-21-8-12-23(13-9-21)28-17-26(29-7-4-16-37-29)33-35(28)31(36)20-38-30-19-34(27-6-3-2-5-25(27)30)18-22-10-14-24(32)15-11-22/h2-16,19,28H,17-18,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPARLADBFKLENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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